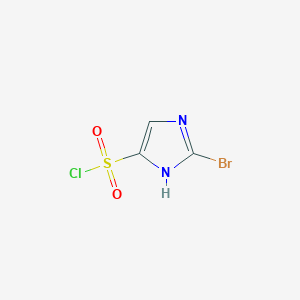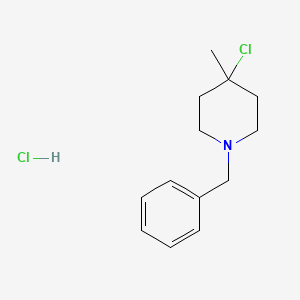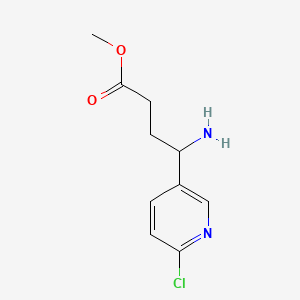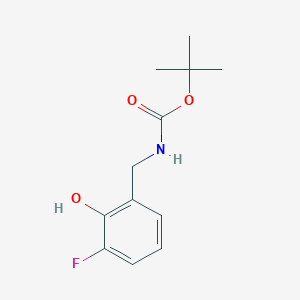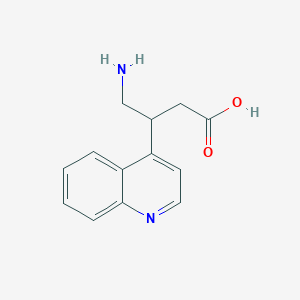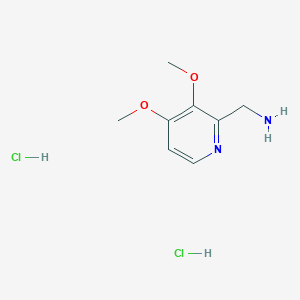![molecular formula C12H15BrClN B13550398 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride is a chemical compound known for its unique spiro structure, which involves a cyclobutane ring fused to an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Spirocyclization: The cyclobutane ring is formed through a spirocyclization reaction, which can be facilitated by using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can modify the spiro structure to create new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield azido, cyano, or thiol derivatives.
科学的研究の応用
8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
作用機序
The mechanism of action of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 8’-chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
- 8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
- 8’-iodo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
Uniqueness
The uniqueness of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride lies in its bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
特性
分子式 |
C12H15BrClN |
|---|---|
分子量 |
288.61 g/mol |
IUPAC名 |
8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-11-4-1-3-10-9(11)7-14-8-12(10)5-2-6-12;/h1,3-4,14H,2,5-8H2;1H |
InChIキー |
PXAWTGLOBKHHBS-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CNCC3=C2C=CC=C3Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)
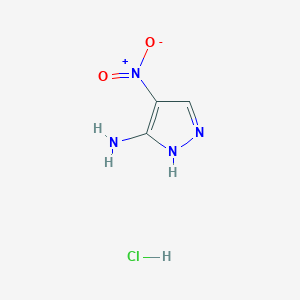
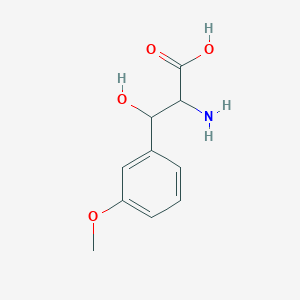

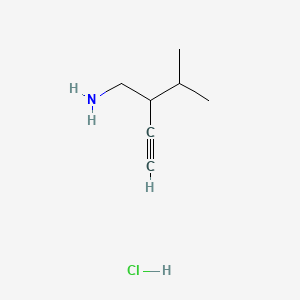
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
